Fmoc-Orn(Fmoc)-OH

Vue d'ensemble

Description

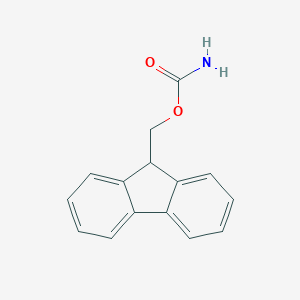

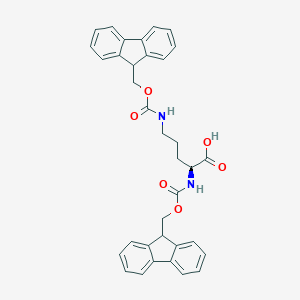

Fmoc-Orn(Fmoc)-OH: is a derivative of the amino acid ornithine, modified with two 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group is a widely used protecting group for the amino function in peptide synthesis due to its stability under basic conditions and its easy removal under mildly acidic conditions.

Applications De Recherche Scientifique

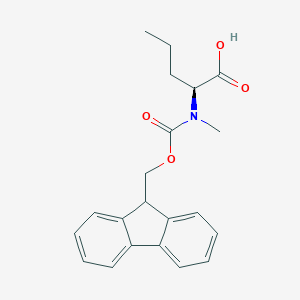

Chemistry: Fmoc-Orn(Fmoc)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences.

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Medicine: Peptides containing ornithine residues are investigated for their potential therapeutic applications, including as antimicrobial agents and enzyme inhibitors.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents.

Safety and Hazards

Orientations Futures

The use of “Fmoc-Orn(Fmoc)-OH” in the synthesis of peptides for DNA-encoded chemical libraries is a promising area of research . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

Mécanisme D'action

Target of Action

Fmoc-Orn(Fmoc)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups present in the peptide chain . The Fmoc group acts as a protective group for these amino groups during the synthesis process .

Mode of Action

The Fmoc group in this compound acts as a protective group for the amino acids during peptide synthesis . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution . The -NH2 group of the resin is added to the acyl carbon of the activated Fmoc-amino acid, followed by the elimination of 1-hydroxybenzotriazole after a proton transfer .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The Fmoc group protects the amino groups during the synthesis process, preventing unwanted side reactions .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the desired sequence . The Fmoc group protects the amino groups during the synthesis, allowing for the correct sequence of amino acids to be achieved . After the synthesis is complete, the Fmoc group can be removed, leaving the desired peptide .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the synthesis and the yield of the desired peptide . The stability of this compound can also be affected by these factors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Fmoc)-OH typically involves the protection of the α-amino group and the δ-amino group of ornithine with Fmoc groups. The process generally includes the following steps:

Protection of the α-amino group: The α-amino group of ornithine is first protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Protection of the δ-amino group: The δ-amino group is then protected by reacting the intermediate with another equivalent of Fmoc-Cl under similar conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Orn(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc groups can be removed under basic conditions using reagents such as piperidine, resulting in the formation of free amino groups.

Coupling Reactions: The free amino groups can then participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of Fmoc groups.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Major Products:

Deprotected Ornithine: Removal of Fmoc groups yields free ornithine.

Peptides: Coupling reactions result in the formation of peptides with ornithine residues.

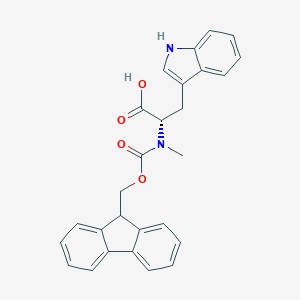

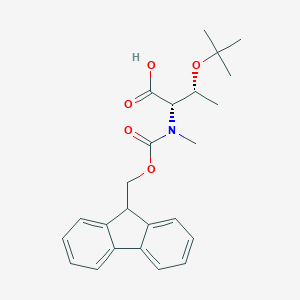

Comparaison Avec Des Composés Similaires

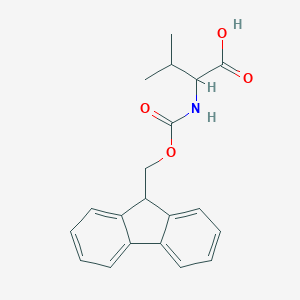

Fmoc-Lys(Fmoc)-OH: Similar to Fmoc-Orn(Fmoc)-OH, this compound is a derivative of lysine with two Fmoc protecting groups.

Fmoc-Dab(Fmoc)-OH: This compound is a derivative of 2,4-diaminobutyric acid with Fmoc protecting groups.

Uniqueness: this compound is unique due to the presence of the δ-amino group in ornithine, which allows for additional functionalization compared to lysine and 2,4-diaminobutyric acid derivatives. This makes it a valuable building block in the synthesis of complex peptides and proteins.

Propriétés

IUPAC Name |

(2S)-2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKOCIWEYMAENQ-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549390 | |

| Record name | N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201046-59-5 | |

| Record name | N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

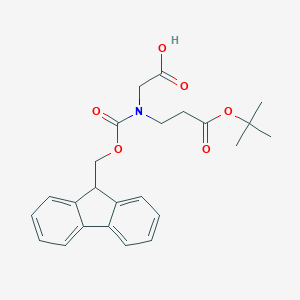

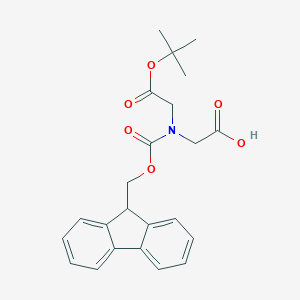

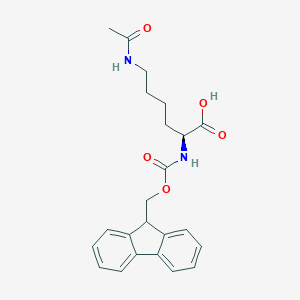

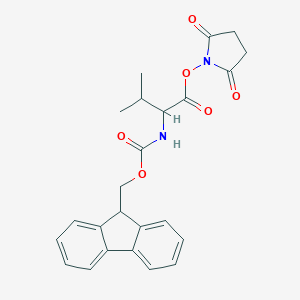

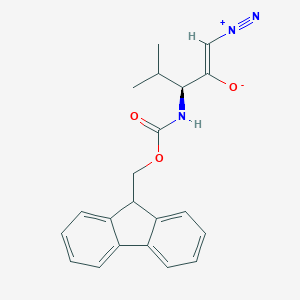

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.